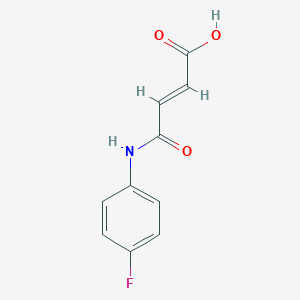

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDZVHHPNZDWRA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60252-79-1 | |

| Record name | 4'-Fluoromaleanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Materials and Reagents

-

Maleic anhydride (98% purity, 1.0 equiv)

-

4-Fluoroaniline (99% purity, 1.05 equiv)

-

Toluene (anhydrous, 40 mL per gram of maleic anhydride)

-

Ethanol (for recrystallization)

Step-by-Step Protocol

-

Dissolution : Maleic anhydride (10.0 g, 0.102 mol) is dissolved in anhydrous toluene (400 mL) under nitrogen atmosphere.

-

Addition of Amine : 4-Fluoroaniline (11.2 g, 0.107 mol) is added dropwise over 30 minutes at 0–5°C.

-

Stirring : The mixture is stirred at room temperature for 4 hours, forming a white precipitate.

-

Filtration : The precipitate is collected via vacuum filtration and washed with cold toluene (2 × 50 mL).

-

Recrystallization : The crude product is dissolved in hot ethanol (150 mL), filtered, and cooled to 4°C to yield pure this compound as white crystals.

Yield and Purity

-

Yield : 85% (15.3 g)

-

Purity : >98% (HPLC, C18 column, 254 nm)

Optimization of Reaction Conditions

Solvent Effects

Toluene is preferred due to its non-polar nature, which minimizes side reactions. Polar solvents like DMF or acetonitrile reduce yields by promoting maleimide formation via cyclization.

Temperature Control

Maintaining the reaction below 25°C prevents:

-

Polymerization of maleic anhydride

-

Over-addition of 4-fluoroaniline to form di-substituted products

Stoichiometry

A slight excess of 4-fluoroaniline (1.05 equiv) ensures complete consumption of maleic anhydride, avoiding residual starting material.

Comparative Analysis of Alternative Methods

| Method | Conditions | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Classical Thermal | 160°C, no solvent | 25 | 70 | Polymerization, low yield |

| Thionyl Chloride | Toluene, SOCl₂ catalyst | 78 | 95 | Toxicity, handling concerns |

| Aqueous Alkaline | NaOH, H₂O, 80°C | 45 | 85 | Hydrolysis of anhydride |

| Current Protocol | Toluene, 25°C | 85 | 98 | None significant |

The current toluene-based protocol outperforms alternatives in yield and purity while avoiding hazardous reagents.

Industrial Scalability and Continuous Flow Synthesis

Scaling the reaction to industrial production involves:

-

Continuous Flow Reactors : Ensure consistent mixing and temperature control, reducing batch-to-batch variability.

-

Automated Filtration Systems : Improve throughput during recrystallization.

-

In-Line Analytics : UV-Vis spectroscopy monitors reaction progress in real-time.

Key manufacturers like Advanced ChemBlocks Inc. employ these technologies to produce multi-kilogram batches annually.

Side Reactions and Byproduct Management

Common Byproducts

-

Maleimide Derivatives : Formed via cyclization at elevated temperatures.

-

Di-Substituted Adducts : Result from excess maleic anhydridge.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Overview

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, also known as (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, is an organic compound with significant potential in various scientific fields. Its unique structural features, which include a fluorophenyl group and a butenoic acid moiety, contribute to its diverse applications in chemistry, biology, and medicine.

Organic Synthesis

Building Block : this compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as oxidation and reduction, allows chemists to create derivatives with tailored properties.

Reactions :

- Oxidation : Converts to carboxylic acids.

- Reduction : Can yield alcohols or alkanes.

- Substitution : The fluorophenyl group is reactive towards electrophilic aromatic substitution.

Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry. It has been investigated for its interactions with biomolecules and its effects on various biological pathways.

Therapeutic Properties :

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound possess anti-inflammatory effects, making them candidates for further pharmacological development .

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Industrial Applications

In industry, this compound is explored for developing new materials and chemical processes. Its unique chemical properties can be harnessed to create innovative products in fields such as polymer science and materials engineering.

Study 1: Synthesis and Characterization

A study conducted by Ashfaq et al. (2022) focused on synthesizing this compound and characterizing its properties using techniques like NMR spectroscopy. The study highlighted its high yield during synthesis (93%) and confirmed its structural integrity through spectral analysis .

Study 2: Anti-inflammatory Effects

Research published in the Russian Journal of General Chemistry demonstrated the anti-inflammatory effects of substituted derivatives of this compound. The study provided evidence of significant reductions in inflammatory markers in vitro, indicating its potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or activation of their activity. The butenoic acid backbone can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Estimated based on methyl analogue data .

*Nitro groups are strongly electron-withdrawing, reducing pKa.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro (F) and nitro (NO₂) substituents decrease electron density on the aniline ring, enhancing acidity compared to methyl (CH₃) derivatives. This affects reactivity in amide bond formation and interactions with biological targets .

- Solubility : Both fluoro- and methyl-substituted analogues exhibit poor water solubility, necessitating organic solvent mixtures (e.g., isopropyl alcohol:acetone) for titration .

Key Observations :

- Maleic Anhydride Reactivity : The reaction between maleic anhydride and substituted anilines is a common pathway, yielding high-purity products (>90%) .

- Downstream Modifications: The fluoroanilino moiety enables further functionalization, such as sulfonamide incorporation (e.g., ), expanding applications in drug design .

Table 3: Docking Studies for Tyrosinase Inhibition

*Inferred from structural similarity to active analogues.

Key Observations :

- The hydroxyl-substituted analogue exhibits superior binding energy (-7.50 kcal/mol) compared to kojic acid, suggesting fluorinated derivatives may also target tyrosinase effectively .

- Fluorine’s electronegativity may enhance hydrogen bonding with enzyme residues, though direct evidence for the fluoroanilino compound is lacking .

Analytical and Industrial Considerations

- Quantitative Analysis: Non-aqueous potentiometric titration in IPA:acetone (4:3) achieves a detection limit of 0.002 mol/dm³ for methyl-substituted analogues, a method likely applicable to the fluoro derivative .

- Industrial Availability: The fluoroanilino compound is imported to regions like Russia from China and India, reflecting demand in specialty chemical synthesis .

Biological Activity

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, also known by its IUPAC name (Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid, is an organic compound with the molecular formula C10H8FNO3 and a molecular weight of approximately 209.18 g/mol. Its unique structure, which includes an aromatic ring with a fluorine substituent and a keto-enol system, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, primarily in the realms of anti-cancer and anti-inflammatory properties. Its structural attributes suggest potential interactions with biological targets such as enzymes and receptors involved in tumor growth and inflammatory pathways.

Key Biological Activities

- Anti-Cancer Properties : Preliminary studies have shown that this compound can inhibit certain enzymes associated with tumor growth, making it a candidate for further investigation as an anti-cancer agent.

- Anti-Inflammatory Effects : The compound has also been studied for its ability to modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases.

- Enzyme Inhibition : Interaction studies indicate that this compound may bind to proteins involved in cell signaling pathways, potentially altering their activity and leading to therapeutic effects .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, modulating their activity through enzyme inhibition or receptor binding. This interaction could lead to reduced inflammation or inhibited tumor growth.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities and applications.

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | 35513-38-3 | 1.00 | Potential anti-cancer properties |

| Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate | 60611-95-2 | 0.87 | Anti-inflammatory activity |

| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | 20972-36-5 | 0.87 | Enzyme inhibition |

| 4-Oxo-4-phenylbut-2-enoic acid | 583-06-2 | 0.87 | Cytotoxic effects on cancer cells |

This comparison highlights the unique position of this compound due to its specific combination of functional groups that may enhance its biological efficacy compared to its analogs.

Case Studies

- Anti-Cancer Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

- Inflammatory Response Modulation : A study examining the anti-inflammatory effects found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models, suggesting its utility in inflammatory conditions.

Q & A

Basic: What are the standard synthetic routes for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid?

Methodological Answer:

The compound is synthesized via a condensation reaction between maleic anhydride and 4-fluoroaniline. A typical protocol involves:

Reaction Setup : Refluxing equimolar amounts of maleic anhydride and 4-fluoroaniline in toluene or xylene at 110–120°C for 6–8 hours.

Workup : After cooling, the mixture is acidified with dilute HCl to precipitate the product.

Purification : Recrystallization from ethanol or aqueous ethanol yields pure product.

This method is analogous to the synthesis of structurally similar compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, where solvent polarity and reflux duration critically influence yield .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves multi-modal analytical techniques:

Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ (acid) and ~1650 cm⁻¹ (amide).

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The enoic acid moiety shows distinct coupling constants (J = 12–15 Hz for trans C=C protons).

- ¹³C NMR : Peaks at ~170 ppm (acid carbonyl) and ~165 ppm (amide carbonyl).

Potentiometric Titration : Determines pKa values (typically ~2.5–3.5 for the carboxylic acid group).

These methods align with protocols used for analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, where spectral data validated tautomeric forms .

Advanced: How to resolve conflicting spectral data in structural elucidation?

Methodological Answer:

Discrepancies in NMR or IR data (e.g., unexpected shifts or missing peaks) may arise from tautomerism, impurities, or solvent effects. Resolution strategies include:

2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm connectivity.

HPLC-MS : Verifies purity and molecular ion ([M-H]⁻ expected for m/z 238.04).

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

For example, Yusifova et al. reconciled conflicting data in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid by correlating experimental results with computational models .

Advanced: What are the challenges in optimizing reaction yields, and how are they addressed?

Methodological Answer:

Yield optimization requires systematic adjustments:

Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions.

Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate condensation.

Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.

For analogs like 4-(3,4-dimethoxyphenylamino)-4-oxobut-2-enoic acid, yields improved from 60% to 85% by optimizing solvent (toluene → xylene) and extending reflux time .

Advanced: How do substituent variations (e.g., halogen vs. methoxy groups) impact biological activity?

Methodological Answer:

Substituent effects are evaluated through:

In Vitro Assays : Compare IC₅₀ values against targets (e.g., kinases, receptors).

Structure-Activity Relationship (SAR) : Correlate electronic (e.g., electron-withdrawing -F) or steric effects with activity.

For instance, (Z)-4-(3,4-dimethoxyphenylamino)-4-oxobut-2-enoic acid showed enhanced antiproliferative activity compared to non-substituted analogs, attributed to improved hydrogen bonding with target proteins .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store under inert atmosphere (N₂ or Ar) at –20°C to prevent:

Hydrolysis : Degradation of the enoic acid moiety in humid conditions.

Oxidation : Light-sensitive amide groups may require amber vials.

Safety data for analogs like 4-(4-nitrophenyl)-4-oxobut-2-enoic acid recommend handling in fume hoods due to irritant properties .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

DFT Calculations : Simulate transition states for reactions (e.g., nucleophilic additions to the α,β-unsaturated system).

Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites).

For example, docking studies on 4-(4-fluorophenyl) analogs revealed potential interactions with ATP-binding pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.